4-propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-Propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a propyl group and at position 5 with a carboxamide moiety. The N-substituent of the carboxamide is a bis-thiophene-derived methyl group [(thiophen-2-yl)(thiophen-3-yl)methyl], imparting aromatic and electron-rich characteristics to the molecule. This structure combines sulfur-containing heterocycles (thiadiazole and thiophenes), which are known to enhance metabolic stability and binding affinity in medicinal chemistry contexts . Safety data highlight its flammability, toxicity, and environmental hazards, necessitating controlled handling and storage .
Properties
IUPAC Name |
4-propyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS3/c1-2-4-11-14(22-18-17-11)15(19)16-13(10-6-8-20-9-10)12-5-3-7-21-12/h3,5-9,13H,2,4H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPWOPUMCBFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Thiadiazole derivatives, including the compound , have been shown to interact with multiple biological targets. These interactions often lead to significant pharmacological effects such as:
- Antitumor Activity : Thiadiazoles can inhibit key signaling pathways involved in cancer progression. For instance, compounds similar to the one discussed have demonstrated inhibition of c-Met phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Properties : The antimicrobial activity of thiadiazole derivatives has been well-documented. They exhibit potent effects against various pathogens by disrupting cellular processes essential for microbial survival .
Anticancer Studies
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- A series of thiadiazole carboxamide analogues were synthesized and evaluated for their inhibitory effects on human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their cytotoxicity. Compounds with lower IC50 values exhibited stronger activity against liver carcinoma (HEPG2) and gastric cancer (MKN-45) cell lines .
| Compound | IC50 (µM) | Cell Line | Activity Level |
|---|---|---|---|
| 51am | 2.54 | MKN-45 | High |
| 51ah | 9.26 | HEPG2 | Moderate |
| 51ak | 3.89 | MKN-45 | High |
Antimicrobial Studies
In antimicrobial evaluations, thiadiazole derivatives have shown promising results:
- A study reported that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
| Compound | MIC (µg/mL) | Pathogen | Activity Level |
|---|---|---|---|
| 7b | 0.22 | Staphylococcus aureus | High |
| 10 | 0.25 | Staphylococcus epidermidis | High |
Case Study 1: Antitumor Activity
In a controlled study involving BALB/c mice, a thiadiazole derivative similar to the compound discussed was administered to evaluate its pharmacokinetic profile and antitumor efficacy. The results demonstrated that the compound not only inhibited tumor growth but also showed a favorable safety profile with minimal toxicity observed in the treated groups .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various thiadiazole derivatives against a panel of pathogens. The results indicated that these compounds could effectively inhibit biofilm formation, which is crucial for treating chronic infections .
Scientific Research Applications
In Vitro Studies
A variety of in vitro studies have demonstrated the efficacy of thiadiazole derivatives against multiple cancer cell lines:
- MDA-MB-231 (breast cancer) : Thiadiazole derivatives have been shown to decrease cell viability significantly.
- PC3 (prostate cancer) : Similar reductions in viability were observed.
- K562 (chronic myeloid leukemia) : Thiadiazole compounds also exhibited cytotoxic effects against this cell line .
These findings suggest that the compound could be developed further as a selective anticancer agent.
Pharmacokinetic Properties
The pharmacokinetic profile of thiadiazole derivatives is crucial for their development as therapeutic agents. Studies indicate that these compounds can demonstrate favorable absorption and distribution characteristics in vivo. For example, one study highlighted that certain thiadiazole-based compounds showed good bioavailability and metabolic stability in animal models .
Case Studies
-
c-Met Inhibition
- A compound structurally related to 4-propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide was identified as a potent inhibitor of c-Met, a receptor tyrosine kinase implicated in various cancers. The study reported that this compound induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells .
- VEGFR-2 Interaction
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparison Points
Core Heterocycle: The target compound’s 1,2,3-thiadiazole core differentiates it from thiazole-based analogues (e.g., ).
Substituent Effects :
- Propyl vs. Methyl : The 4-propyl group in the target compound may increase lipophilicity compared to 4-methyl substituents in analogues, influencing membrane permeability and pharmacokinetics .
- Bis-Thiophene vs. Aryl/Pyridinyl : The unique (thiophen-2-yl)(thiophen-3-yl)methyl group provides dual aromatic systems with sulfur atoms, likely enhancing electronic interactions and metabolic resistance compared to pyridinyl or trifluoromethylphenyl groups .
For example:
- Anticancer : Thiazole-5-carboxamides show potent activity against HepG-2 cells (IC50 ~1.6–2.0 µg/mL) .
- Antimicrobial/Antioxidant : Thiadiazole carbohydrazides demonstrate broad-spectrum antimicrobial and antioxidant effects .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous carboxamides, such as coupling activated carboxylic acids (e.g., 1,2,3-thiadiazole-5-carboxylic acid) with amines using reagents like HATU or EDCI . This contrasts with POCl3-mediated cyclization used for 1,3,4-thiadiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
